molecular formula C27H24FN3O6 B11293654 Methyl 4-({[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Methyl 4-({[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11293654
M. Wt: 505.5 g/mol
InChI Key: HRRGLYUDVNXCDS-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a fluorophenyl group, a methoxybenzyl group, and an imidazolidinone ring, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps, including the formation of the imidazolidinone ring and the subsequent attachment of the fluorophenyl and methoxybenzyl groups. Common synthetic routes may involve:

    Formation of the Imidazolidinone Ring: This step often involves the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Attachment of the Fluorophenyl Group: This can be achieved through a nucleophilic substitution reaction, where a fluorophenyl halide reacts with the imidazolidinone intermediate.

    Attachment of the Methoxybenzyl Group: This step may involve a Friedel-Crafts alkylation reaction, where the methoxybenzyl group is introduced to the imidazolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents for nucleophilic substitution, Lewis acids for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-({[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-({[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluorophenylacetate: A simpler compound with a similar fluorophenyl group.

    4-Methoxybenzylamine: Contains the methoxybenzyl group but lacks the imidazolidinone ring.

    Imidazolidinone Derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

Methyl 4-({[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

Molecular Formula

C27H24FN3O6

Molecular Weight

505.5 g/mol

IUPAC Name

methyl 4-[[2-[1-(4-fluorophenyl)-3-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C27H24FN3O6/c1-36-22-13-3-17(4-14-22)16-30-23(25(33)31(27(30)35)21-11-7-19(28)8-12-21)15-24(32)29-20-9-5-18(6-10-20)26(34)37-2/h3-14,23H,15-16H2,1-2H3,(H,29,32)

InChI Key

HRRGLYUDVNXCDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(C(=O)N(C2=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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